molecular formula C10H17NO3 B584113 tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate CAS No. 153248-47-6

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

Cat. No.: B584113
CAS No.: 153248-47-6
M. Wt: 199.25
InChI Key: FBQUIIPSWDMUBM-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a formyl group attached to a tert-butyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Scientific Research Applications

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is utilized in various scientific research fields:

Safety and Hazards

The safety data sheet for a similar compound, tert-butyl carbamate, suggests that personal protective equipment should be used as required. It also advises against ingestion and inhalation, and recommends ensuring adequate ventilation .

Preparation Methods

The synthesis of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: Lacks the cyclopropyl and formyl groups, making it less reactive and less specific in its interactions.

    Cyclopropylmethyl carbamate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Formylcyclopropyl carbamate: Lacks the tert-butyl group, affecting its stability and reactivity

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQUIIPSWDMUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere oxalyl chloride (1.17 mL, 13.8 mmol) was dissolved in DCM (30 mL) and cooled to −70 C. DMSO (1.95 mL, 27.6 mmol) in DCM (2.5 mL) was added over 5 min and stirred for 10 min. (1-Hydroxymethyl-cyclopropylmethyl)-carbamic acid tert-butyl ester (2.6 g, 12 mmol) in DCM (8.5 mL) was added at −70 C over 5 min and the mixture was stirred for 30 min. Et3N (6.4 mL, 45.6 mmol) was added over 5 min and the temperature was allowed to reach RT over 1 h. H2O was added and the aqueous phase was extracted with DCM (×2). The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica using heptane:EtOAc 1:15 as eluent to afford (1-Formyl-cyclopropylmethyl)-carbamic acid tert-butyl ester (0.65 g) as an oil.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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